ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- Ethyl (2Z)-5-(2-hydroxyphenyl)-2-[4-methoxybenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-5-(2-chlorophenyl)-2-[4-methylbenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer unique properties and activities.
Properties
Molecular Formula |
C31H36N2O6S |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H36N2O6S/c1-9-38-28-21(12-11-13-23(28)36-7)27-26(30(35)39-10-2)19(6)32-31-33(27)29(34)25(40-31)16-20-15-22(17(3)4)24(37-8)14-18(20)5/h11-17,27H,9-10H2,1-8H3/b25-16- |
InChI Key |
QLPFCMNVPFVCMH-XYGWBWBKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4C)OC)C(C)C)/S3)C)C(=O)OCC |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4C)OC)C(C)C)S3)C)C(=O)OCC |
Origin of Product |
United States |
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